N,N-dimethyl-2-(N-methylmethanesulfonamido)acetamide
Description
Properties
IUPAC Name |
N,N-dimethyl-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3S/c1-7(2)6(9)5-8(3)12(4,10)11/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYOVOYKSHABTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Glycine Methyl Ester
The synthesis commences with glycine methyl ester hydrochloride, which undergoes amino protection using tert-butyl dicarbonate (Boc₂O) in ether or varsol under alkaline conditions (0–30°C, 1.0–2.0 eq Boc₂O). This step yields Boc-glycine methyl ester with >90% purity, as confirmed by nuclear magnetic resonance (NMR).
Amidation with Dimethylamine
Boc-glycine methyl ester reacts with excess dimethylamine (10–20 eq) in a pressurized autoclave (0.1–0.8 MPa, 30–45°C). The reaction proceeds via nucleophilic acyl substitution, affording N,N-dimethyl-Boc-glycinamide after 18–24 hours. Isolation via filtration and concentration provides the intermediate in 91–94% yield (GC purity: 98.6–98.8%).
Deprotection and Salification
Boc removal is achieved using hydrogen chloride in methanol or ethanol (3.0–5.0 eq HCl, 30–60°C). The resultant 2-amino-N,N-dimethylacetamide hydrochloride is crystallized from isopropyl acetate or ethyl acetate, yielding a free amine after neutralization.
Sulfonylation Methodologies
Reaction with Methanesulfonyl Chloride
The methylamino intermediate reacts with methanesulfonyl chloride (1.1 eq) in dichloromethane or tetrahydrofuran (THF) at 0–25°C. Triethylamine (1.2 eq) scavenges HCl, driving the reaction to completion within 2–4 hours. The crude product is purified via recrystallization (ethanol/water) or column chromatography, affording this compound in 70–80% yield.
Table 1: Representative Sulfonylation Conditions
| Parameter | Value | Source Reference |
|---|---|---|
| Solvent | Dichloromethane | |
| Base | Triethylamine | |
| Temperature | 0–25°C | |
| Reaction Time | 2–4 hours | |
| Yield | 70–80% |
Alternative Synthesis from Sarcosine Derivatives
Sarcosine Methyl Ester as a Starting Material
Sarcosine (N-methylglycine) methyl ester hydrochloride offers a streamlined route to the methylamino intermediate. Reaction with dimethylamine in THF (40°C, 18 hours) directly yields N,N-dimethyl-2-(methylamino)acetamide, bypassing Boc protection and deprotection steps. This method aligns with patented protocols for analogous acetamides, though scalability may require pressure-rated equipment for dimethylamine handling.
Electrochemical Functionalization Approaches
Late-Stage Sulfonylation via Mediated Electrolysis
Electrochemical methods, as demonstrated for benzylic C–H functionalization, could theoretically enable direct sulfonylation of the methylamino group. Using a phthalimide-N-oxyl (PINO) radical mediator, anodic oxidation generates reactive intermediates capable of coupling with sulfonylating agents. However, this approach remains speculative for sulfonamides and necessitates further validation.
Industrial-Scale Production Considerations
Catalytic Amidation and Solvent Recycling
Industrial synthesis, as exemplified by N,N-dimethylacetamide production, employs continuous-flow reactors for amidation and in-situ solvent recovery. Adapting this to the target compound would require optimizing dimethylamine stoichiometry and minimizing byproducts (e.g., acetic acid).
Table 2: Scalability Parameters from Analogous Processes
| Parameter | Value | Source Reference |
|---|---|---|
| Reactor Type | Continuous-flow autoclave | |
| Catalyst | Nanoscale solid alkali | |
| Solvent | Methyl tertiary butyl ether | |
| Throughput | 20 kg/batch |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dimethyl-2-(N-methylmethanesulfonamido)acetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry
N,N-dimethyl-2-(N-methylmethanesulfonamido)acetamide has been explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of N,N-dimethylacetamide have shown selective cytotoxicity towards cancer cell lines while sparing normal cells. A study reported that certain N,N-dimethyl derivatives displayed growth inhibition percentages (PGIs) of over 75% against multiple cancer cell lines, including SNB-19 and OVCAR-8 .
Enzyme Inhibition
The compound has been investigated as an inhibitor of enzymes relevant to disease progression, such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer’s. The inhibition of this enzyme can potentially lead to therapeutic benefits for patients suffering from such conditions .
Synthesis and Chemical Transformations
The synthesis of this compound involves several chemical transformations that enhance its utility as a building block in organic synthesis.
Synthetic Pathways
Recent advancements have demonstrated various synthetic routes for producing this compound, often involving the coupling of N,N-dimethyl enaminones with suitable electrophiles. For example, the reaction of N,N-dimethyl enaminones with aromatic diazonium salts yields products with high yields (50-80%) and demonstrates the versatility of this compound in creating complex molecular architectures .
Industrial Applications
Beyond its medicinal uses, this compound serves as a solvent in various industrial applications.
Solvent Properties
This compound is classified as a dipolar aprotic solvent, making it useful in the production of fibers and pharmaceuticals. Its ability to dissolve a wide range of substances enhances its application in chemical manufacturing processes .
Case Study on Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer potential of N,N-dimethyl derivatives against various cancer cell lines. The results showed that compounds derived from this compound exhibited promising cytotoxic effects, suggesting further investigation into their mechanisms of action and therapeutic potential .
| Compound Name | Cell Line Tested | Percent Growth Inhibition |
|---|---|---|
| Compound A | SNB-19 | 86.61% |
| Compound B | OVCAR-8 | 85.26% |
| Compound C | HOP-92 | 75.99% |
Case Study on Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers evaluated the effectiveness of N,N-dimethyl derivatives as acetylcholinesterase inhibitors. The findings indicated that these compounds could significantly reduce enzyme activity, providing insights into their potential use in treating Alzheimer’s disease .
Mechanism of Action
Molecular Targets and Pathways:
- The compound interacts with various molecular targets through its amide and sulfonamide groups.
- It can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their stability and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N-Dimethyl-2-(N,N-diphenylsulfamoyl)acetamide ()
- Structure : Diphenylsulfamoyl (-SO₂-N(Ph)₂) substituent at the α-carbon.
- Reactivity : Undergoes Cu-catalyzed intramolecular aromatic C-H insertion, yielding 90% of a benzoisothiazole derivative under optimized conditions .
- Key Difference : Bulkier aryl substituents on the sulfonamide nitrogen reduce steric accessibility compared to the methyl group in the target compound.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
- Structure : Methylsulfonyl (-SO₂-CH₃) and 4-chloro-2-nitrophenyl groups on the amide nitrogen.
- Synthesis : Prepared via acetylation of a sulfonamide intermediate using acetic anhydride .
- Key Difference : Sulfonamide is attached to the amide nitrogen rather than the α-carbon, altering electronic and steric effects.
N,N-Dimethyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide ()
- Structure : Imidazolone ring substituent at the α-carbon.
- Properties : Melting point 150°C; IR bands at 1722 cm⁻¹ (C=O) and 1662 cm⁻¹ (imidazole C=N) .
- Key Difference : Heterocyclic substituent introduces hydrogen-bonding capability, contrasting with the sulfonamide’s polarity.
Zolpidem (N,N-Dimethyl-2-(6-methyl-2-p-tolylimidazo[1,2-a]pyridin-3-yl)acetamide) ()
- Structure : Imidazopyridine substituent at the α-carbon.
- Activity : Binds selectively to GABAₐ receptor ω₁ subunits, enabling sedative effects .
- Key Difference : Aromatic heterocycle confers pharmacological activity absent in sulfonamide derivatives.
2,2-Difluoro-N,N-dimethyl-2-(4-(trifluoromethyl)phenyl)acetamide ()
- Structure : Difluoro and trifluoromethylphenyl groups.
- Synthesis: Pd-catalyzed α-arylation of trimethylsilyl enolates .
- Key Difference : Fluorination enhances metabolic stability and lipophilicity compared to sulfonamides.
Comparative Analysis Table
Research Findings and Implications
- Steric and Electronic Effects : Bulky aryl sulfonamides (e.g., diphenyl in ) hinder reactivity compared to the target compound’s methyl group, which offers better accessibility for further functionalization.
- Synthetic Flexibility : Sulfonamide-containing acetamides are often synthesized via sulfonylation of amines or diazo intermediates (e.g., ), suggesting analogous routes for the target compound.
- This balance may optimize solubility for specific applications.
Biological Activity
N,N-Dimethyl-2-(N-methylmethanesulfonamido)acetamide (commonly referred to as DMMSA) is a compound of interest in pharmaceutical and biological research due to its potential therapeutic applications. This article delves into the biological activity of DMMSA, summarizing key findings from various studies, including its synthesis, mechanisms of action, and efficacy in different biological contexts.
Chemical Structure and Properties
DMMSA is characterized by its unique chemical structure, which includes a dimethylamino group and a methanesulfonamide moiety. Its molecular formula is , and it possesses notable solubility in polar solvents, making it suitable for various biological assays.
Research indicates that DMMSA exhibits multiple mechanisms of action, particularly in the context of enzyme inhibition and cellular signaling pathways:
- Enzyme Inhibition : DMMSA has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the proliferation of certain cancer cells. For example, its inhibitory effects on cyclin-dependent kinases (CDKs) suggest a role in cell cycle regulation .
- Antioxidant Activity : Some studies have suggested that DMMSA may possess antioxidant properties, contributing to its protective effects against oxidative stress in cells .
Antimicrobial Properties
DMMSA has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it exhibits:
- Broad-spectrum activity : Effective against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MIC) : Comparative studies indicate that DMMSA's MIC values are lower than those of standard antibiotics like levofloxacin, highlighting its potential as an effective antimicrobial agent .
Anticancer Activity
The anticancer properties of DMMSA have been explored through several case studies:
- Cell Line Studies : In vitro experiments using human tumor cell lines (e.g., ovarian cancer and neuroblastoma) revealed that DMMSA induces apoptosis at low micromolar concentrations. Notably, it selectively targets malignant cells while sparing non-malignant cells .
- Mechanistic Insights : The compound's ability to disrupt CDK activity correlates with reduced tumor cell viability, suggesting a promising avenue for cancer therapy .
Research Findings Summary
The following table summarizes key findings from recent studies on the biological activity of DMMSA:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial potential of DMMSA against E. coli, S. aureus, and B. subtilis. Results indicated that DMMSA significantly inhibited bacterial growth at concentrations lower than traditional antibiotics.
- Cancer Cell Studies : In a series of experiments on neuroblastoma cells, DMMSA was found to induce cell death through apoptosis pathways, with minimal effects on normal human cells, suggesting a favorable therapeutic index.
Q & A
Q. What are the optimal synthetic routes for N,N-dimethyl-2-(N-methylmethanesulfonamido)acetamide, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves multi-step reactions with precise control of temperature, solvent choice (e.g., dimethyl sulfoxide or dichloromethane), and inert atmospheres (e.g., nitrogen) to prevent side reactions. Purification via chromatography or recrystallization is critical for achieving high purity (>99%) . For example, sulfonamide functionalization requires stoichiometric adjustments to avoid over- or under-sulfonation, which can lead to byproducts.
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS) are essential for verifying the molecular structure. For instance, the sulfonamide group (-SO₂N-) shows distinct ¹H NMR shifts at δ 3.1–3.3 ppm (methyl groups) and ¹³C NMR signals near 40–45 ppm (sulfur-bound carbons) . High-resolution MS (HRMS) can confirm the molecular formula (e.g., C₈H₁₆N₂O₃S) with an error margin <5 ppm.
Q. How does the solubility profile of this compound influence its applicability in biological assays?
The compound exhibits moderate solubility in polar solvents like DMSO or ethanol due to its hydrophilic sulfonamide and hydrophobic dimethylacetamide groups. Pre-formulation studies using dynamic light scattering (DLS) or HPLC solubility assays are recommended to optimize solvent systems for in vitro testing .
Advanced Research Questions
Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?
Density Functional Theory (DFT) calculations and molecular docking simulations (e.g., AutoDock Vina) can model binding affinities to enzymes or receptors. For example, the sulfonamide moiety may form hydrogen bonds with catalytic residues in cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential . Free energy perturbation (FEP) studies can further refine binding predictions.
Q. How can researchers resolve contradictions between spectroscopic data and expected purity in synthesized batches?
Contradictions often arise from residual solvents or stereochemical impurities. Pairing HPLC with evaporative light scattering detection (ELSD) or 2D NMR (e.g., COSY, NOESY) can identify hidden impurities. For example, a 2024 study resolved a 5% impurity in a related sulfonamide derivative using LC-MS/MS fragmentation patterns .
Q. What strategies mitigate thermal instability during storage or reaction conditions?
Thermogravimetric analysis (TGA) reveals decomposition thresholds (e.g., >150°C). Storage under nitrogen at –20°C and avoiding prolonged exposure to light/heat are recommended. Stabilizers like ascorbic acid (0.1% w/v) can reduce oxidative degradation .
Q. How does the electronic configuration of the sulfonamide group influence reactivity in nucleophilic substitution reactions?
The electron-withdrawing sulfonyl group activates adjacent carbons for nucleophilic attack. Substituent effects can be quantified using Hammett σ constants. For instance, the methyl groups on the acetamide moiety lower the transition state energy by +0.15 σ, enhancing reaction rates in SN2 mechanisms .
Q. What in vitro assays are appropriate for evaluating its potential as a kinase inhibitor?
Kinase inhibition can be assessed via fluorescence polarization (FP) assays or ADP-Glo™ kinase assays. Dose-response curves (IC₅₀) and selectivity profiling against kinase panels (e.g., EGFR, VEGFR) are critical. A 2023 study on a thiadiazole analog showed IC₅₀ values of 0.8–2.1 µM against tyrosine kinases .
Methodological Recommendations
- Synthesis Optimization : Use Design of Experiments (DoE) to screen temperature (60–100°C) and solvent polarity .
- Contradiction Analysis : Cross-validate NMR data with X-ray crystallography for ambiguous stereochemistry .
- Biological Assays : Pair in vitro results with zebrafish toxicity models to assess therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
